

Solubility and stability of 4-Aminomethyl-1-N-butylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminomethyl-1-N-butylpiperidine

Cat. No.: B1589488

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **4-Aminomethyl-1-N-butylpiperidine**

Abstract

4-Aminomethyl-1-N-butylpiperidine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This guide provides an in-depth analysis of the physicochemical properties of **4-Aminomethyl-1-N-butylpiperidine**, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. Drawing upon data from related piperidine structures and established principles of organic chemistry, this document offers both predicted characteristics and detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the handling, formulation, and application of this compound.

Introduction and Physicochemical Profile

4-Aminomethyl-1-N-butylpiperidine, with the molecular formula C₁₀H₂₂N₂, is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.^[1] The presence of these functional groups, combined with the N-butyl substituent, dictates its chemical behavior, including its solubility and stability.

The piperidine scaffold is a prevalent motif in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic building block.^[2] The aminomethyl group provides a site for further functionalization or for interaction with biological targets, while the N-butyl group increases the molecule's lipophilicity.

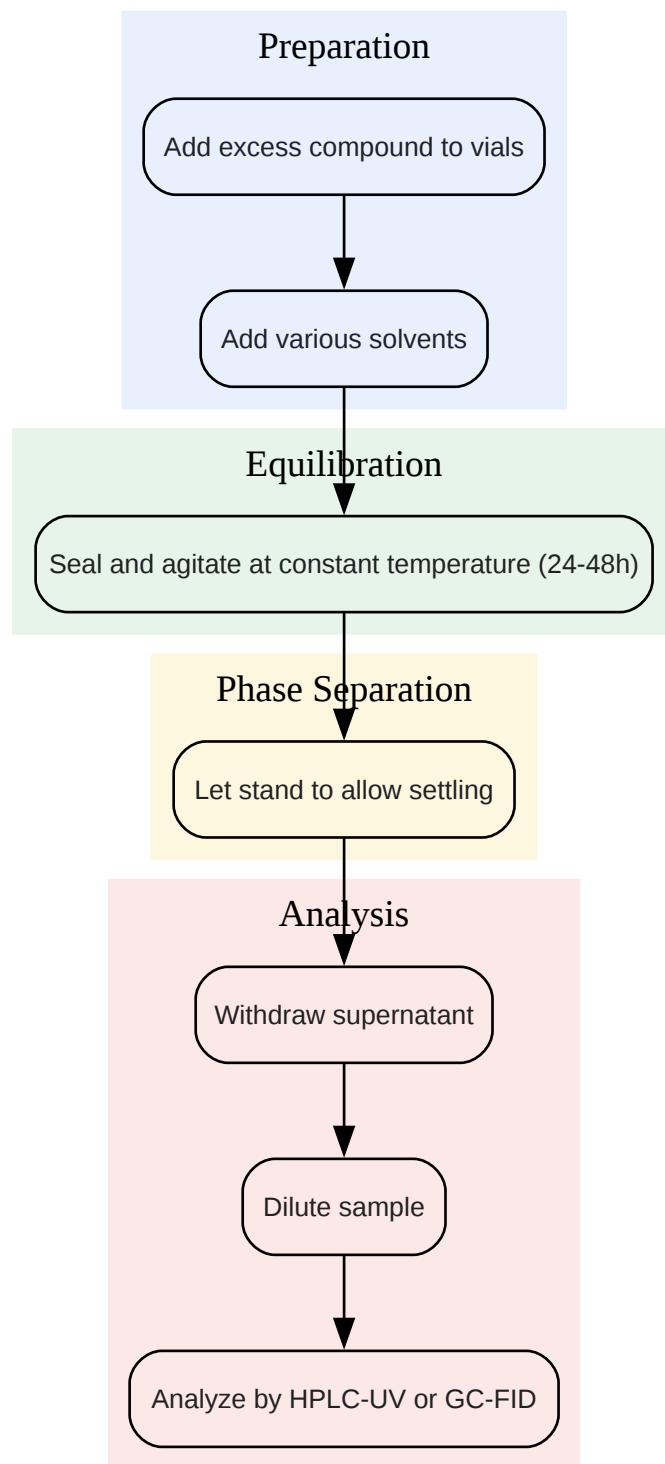
Table 1: Physicochemical Properties of **4-Aminomethyl-1-N-butylpiperidine** and Related Compounds

Property	4-Aminomethyl-1-N-butylpiperidine	Piperidine (for comparison)	4-Aminomethyl-1-Boc-piperidine (for comparison)
Molecular Formula	C10H22N2 ^[1]	C5H11N ^[3]	C11H22N2O2 ^[4]
Molecular Weight	170.30 g/mol ^[1]	85.15 g/mol ^[3]	214.30 g/mol
Boiling Point	225 °C ^[5]	106 °C ^[3]	237-238 °C ^[6]
Density	0.883 g/cm ³ ^[5]	0.862 g/mL ^[3]	1.013 g/mL at 25 °C ^[6]
Water Solubility	Slightly soluble ^[5]	Miscible ^[7]	Inferred to be low due to Boc group
Storage Temp.	2-8°C ^[5]	Room Temperature	Room Temperature

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The structure of **4-Aminomethyl-1-N-butylpiperidine**, with its polar amine groups and a nonpolar butyl chain, suggests a nuanced solubility profile.

Predicted Solubility


Based on the principle of "like dissolves like," we can predict the solubility of **4-Aminomethyl-1-N-butylpiperidine** in various solvents. The primary and tertiary amine groups are capable of hydrogen bonding, which should facilitate solubility in protic solvents. The overall molecule has a degree of polarity but also significant nonpolar character from the butyl group and the piperidine ring's carbon backbone.

- Aqueous Solubility: The compound is described as "slightly soluble in water."^[5] This is a consequence of the hydrophobic N-butyl group and the carbon skeleton counteracting the hydrophilicity of the two amine groups. The solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions, protonation of the amine groups to form ammonium salts will significantly increase aqueous solubility.
- Organic Solubility:
 - Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent and the amine groups.
 - Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.
 - Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the butyl group and piperidine ring contribute to lipophilicity, the polar amine groups will limit miscibility with highly nonpolar solvents. The parent compound, piperidine, has limited solubility in hexane.^{[7][8]}

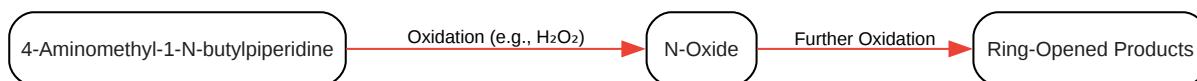
Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

- Preparation: Add an excess amount of **4-Aminomethyl-1-N-butylpiperidine** to a series of vials, each containing a different solvent of interest (e.g., water, buffered solutions at various pH values, methanol, ethanol, acetonitrile, DMSO, hexane).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand at the same constant temperature to allow undissolved material to settle.
- Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or GC-FID.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.


Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. For **4-Aminomethyl-1-N-butylpiperidine**, the primary sites of potential degradation are the tertiary amine of the piperidine ring and the primary aminomethyl group.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

- Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[9] This is a common metabolic pathway for N-alkylpiperidines and can also occur upon exposure to oxidizing agents or even atmospheric oxygen over extended periods. Further oxidation could potentially lead to ring-opening products.
- Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation reactions.
- Thermal Degradation: While the boiling point is relatively high (225 °C), prolonged exposure to elevated temperatures could lead to decomposition.[5] The recommended storage temperature of 2-8°C suggests that the compound may not be stable at ambient temperatures for long durations.[5]
- pH-Dependent Degradation: While the core piperidine ring is generally stable across a range of pH values, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation reactions.

[Click to download full resolution via product page](#)

Caption: Hypothetical Oxidative Degradation Pathway.

Forced Degradation Studies

To elucidate the degradation pathways and develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

- Stock Solution Preparation: Prepare a stock solution of **4-Aminomethyl-1-N-butylpiperidine** in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified period (e.g., 24 hours).
 - Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified period.
 - Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
 - Thermal Degradation: Heat a solid sample and a solution of the compound at a high temperature (e.g., 105 °C).
 - Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber, as per ICH Q1B guidelines.
- Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as reverse-phase HPLC with a C18 column and a photodiode array (PDA) detector.^[9] The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.

The development of a stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.^{[10][11]}

Analytical Methodologies

The choice of analytical method is critical for both solubility and stability studies.

- High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity determination and stability studies of non-volatile compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A gradient elution is often necessary to separate the parent compound from more or less polar degradation products.[12] A PDA detector can be used to assess peak purity.
- Gas Chromatography (GC): Given the compound's boiling point of 225 °C, GC is a viable option, particularly for solubility studies in organic solvents.[5] A flame ionization detector (FID) would provide a robust response. However, care must be taken to avoid on-column degradation of this amine-containing compound.[13]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during stability studies.

Conclusion and Recommendations

4-Aminomethyl-1-N-butylpiperidine is a compound with a solubility profile that can be modulated by pH. It is predicted to be soluble in polar organic solvents and slightly soluble in water. The primary stability concerns are oxidation of the tertiary amine and potential thermal and photolytic degradation. For handling and storage, it is recommended to keep the compound in a cool, dark place, and under an inert atmosphere if possible, especially for long-term storage.[5]

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability of **4-Aminomethyl-1-N-butylpiperidine**. The insights gained from these studies will be instrumental in the successful development of formulations and synthetic processes involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 4-(Aminomethyl)piperidine, N1-BOC protected | CymitQuimica [cymitquimica.com]
- 5. 4-AMINOMETHYL-1-N-BUTYLPIPERIDINE | 65017-57-4 [m.chemicalbook.com]
- 6. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijsdr.org [ijsdr.org]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambipharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bre.com [bre.com]
- To cite this document: BenchChem. [Solubility and stability of 4-Aminomethyl-1-N-butylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589488#solubility-and-stability-of-4-aminomethyl-1-n-butylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com